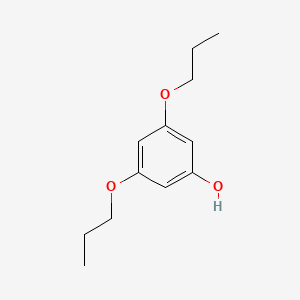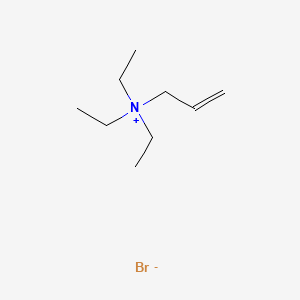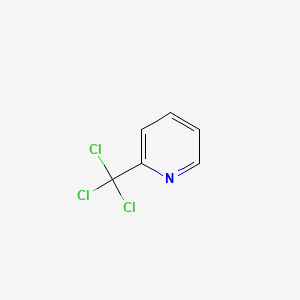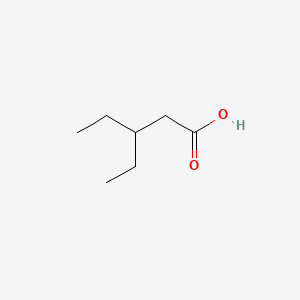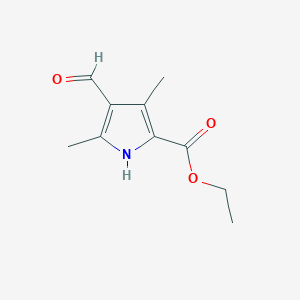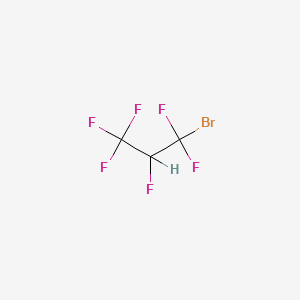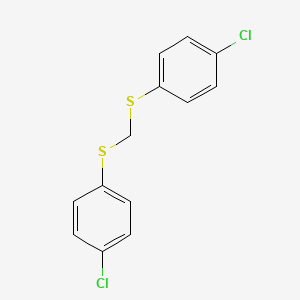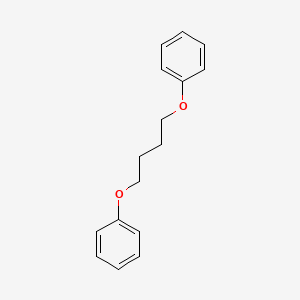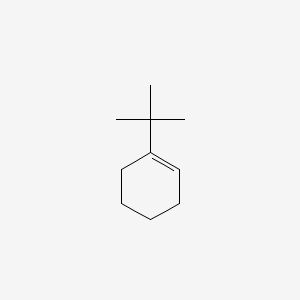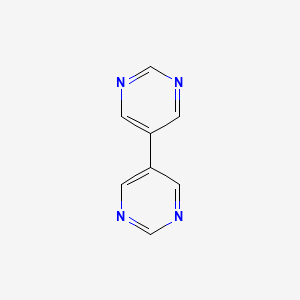
1-异丙氧基-2-甲基苯
描述
1-Isopropoxy-2-methylbenzene, also known as 2-Isopropoxytoluene, is a chemical compound with the molecular formula C10H14O . It has a molecular weight of 150.22 g/mol .
Molecular Structure Analysis
The molecular structure of 1-Isopropoxy-2-methylbenzene contains a total of 25 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .Physical And Chemical Properties Analysis
1-Isopropoxy-2-methylbenzene has several computed properties. It has a molecular weight of 150.22 g/mol, an XLogP3 of 3.5, and a topological polar surface area of 9.2 Ų . It has 0 hydrogen bond donors, 1 hydrogen bond acceptor, and 2 rotatable bonds . Its exact mass and monoisotopic mass are both 150.104465066 g/mol . It has a heavy atom count of 11 and a complexity of 109 .科学研究应用
抗病毒研究中的分子建模
1-异丙氧基-2-甲基苯及其同分异构体已被研究,以探究它们对SARS-CoV-2的潜在抗病毒活性。研究表明,这些化合物,包括5-异丙基-2-甲基苯-1,3-二酚,与SARS-CoV-2蛋白酶显示出有希望的相互作用,暗示了它们作为COVID-19抑制剂的潜力。该研究强调了这些化合物的位置异构性对其抗病毒活性的影响 (Palsaniya et al., 2021)。
在聚合过程中的应用
在聚合科学领域,包括异丙氧基苯在内的烷氧基苯已被用作TiCl4催化的准活性异丁烯聚合的末端猝灭剂。这一过程对于聚合物合成中的直接链端官能化至关重要,展示了1-异丙氧基-2-甲基苯在先进材料制造中的实用性 (Morgan, Martínez-Castro, Storey, 2010)。
锂离子电池中的能源应用
在能源存储领域,与1-异丙氧基-2-甲基苯结构相关的1,2,4,5-四甲氧基苯的类似物已被表征,用于潜在的锂离子电池应用。这些研究有助于理解这类化合物在提升电池性能方面的作用,特别是在稳定性和容量方面 (Pirnat, Gaberšček, Dominko, 2013)。
在燃烧和燃料化学中的作用
对甲基苯类化合物的反应性研究,包括1-异丙氧基-2-甲基苯,突显了它们在燃烧系统中的重要性。这些研究为优化交通燃料性能提供了关于这些化合物的辛烷值、点火延迟和火焰速度的见解 (Silva, Bozzelli, 2010)。
化学热力学和异构化
涉及异丙基氯苯的异构平衡研究,与1-异丙氧基-2-甲基苯密切相关,为这些化合物的热力学性质提供了宝贵信息。这类研究对于理解这些化合物在不同温度条件下的行为以及它们在各种化学过程中的影响至关重要 (Nesterova, Rozhnov, Malova, Kovzel, 1985)。
作用机制
Target of Action
The primary target of 1-Isopropoxy-2-methylbenzene is the bacterial cytoplasmic membrane . It binds to phosphatidylglycerol and cardiolipin, two major components of the bacterial membrane . These components play a crucial role in maintaining the structural integrity and function of the bacterial cell.
Mode of Action
1-Isopropoxy-2-methylbenzene interacts with its targets by causing damage to the cytoplasmic membrane . This interaction leads to the dissipation of the proton motive force, a vital energy source for many cellular processes . The compound’s action also results in the accumulation of intracellular ATP , a key energy molecule in cells.
Biochemical Pathways
The action of 1-Isopropoxy-2-methylbenzene affects several biochemical pathways. The disruption of the proton motive force can inhibit various cellular processes that rely on this energy source . Additionally, the accumulation of intracellular ATP can disrupt the balance of energy metabolism within the cell .
Pharmacokinetics
Its ability to cause membrane damage suggests that it may have good bioavailability, as it can readily interact with bacterial cells
Result of Action
The action of 1-Isopropoxy-2-methylbenzene leads to significant molecular and cellular effects. The damage to the cytoplasmic membrane can lead to cell death, as the membrane is crucial for maintaining the cell’s internal environment . The disruption of energy metabolism can also inhibit the cell’s ability to carry out essential processes, further contributing to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Isopropoxy-2-methylbenzene. For example, the presence of other compounds, such as colistin, can enhance the antibacterial activity of 1-Isopropoxy-2-methylbenzene . This is because colistin increases the permeability of the bacterial outer membrane, allowing 1-Isopropoxy-2-methylbenzene to more effectively reach its target . .
生化分析
Biochemical Properties
1-Isopropoxy-2-methylbenzene plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the oxidation of organic substances. The nature of these interactions often involves the binding of 1-Isopropoxy-2-methylbenzene to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
1-Isopropoxy-2-methylbenzene influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 1-Isopropoxy-2-methylbenzene can modulate the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell function . Additionally, it can alter cell signaling pathways by interacting with specific receptors on the cell surface.
Molecular Mechanism
The molecular mechanism of action of 1-Isopropoxy-2-methylbenzene involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the oxidation of the compound, which may lead to changes in gene expression and enzyme activity . These interactions are crucial for understanding the compound’s effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Isopropoxy-2-methylbenzene can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-Isopropoxy-2-methylbenzene is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can result in significant cellular changes.
Dosage Effects in Animal Models
The effects of 1-Isopropoxy-2-methylbenzene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of 1-Isopropoxy-2-methylbenzene have been associated with liver toxicity in animal models, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
1-Isopropoxy-2-methylbenzene is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its oxidation and subsequent excretion from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, leading to changes in cellular function . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 1-Isopropoxy-2-methylbenzene within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, 1-Isopropoxy-2-methylbenzene may be transported into the cell via specific membrane transporters, affecting its intracellular concentration and activity .
Subcellular Localization
1-Isopropoxy-2-methylbenzene exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects .
属性
IUPAC Name |
1-methyl-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)11-10-7-5-4-6-9(10)3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNCZAPKYZWFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187070 | |
| Record name | Benzene, 1-methyl-2-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33426-60-7 | |
| Record name | Benzene, 1-methyl-2-(1-methylethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033426607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-methyl-2-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
amino]phenyl]-](/img/structure/B1595035.png)
